molecular formula C31H49N3O10 B14642748 Detajmium bitartrate hydrate CAS No. 53862-81-0

Detajmium bitartrate hydrate

Cat. No.: B14642748
CAS No.: 53862-81-0
M. Wt: 623.7 g/mol
InChI Key: DOHVHMBOUQUKBP-KKDVJSCKSA-M
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Description

Detajmium bitartrate hydrate is a compound that has garnered attention in various scientific circles due to its unique properties and potential applications. It is a salt formed from the combination of detajmium, an organic molecule, and bitartrate, a derivative of tartaric acid. The bitartrate component acts as a stabilizing agent, facilitating the delivery and absorption of detajmium in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of detajmium bitartrate hydrate involves the reaction of detajmium with bitartrate under controlled conditions. The process typically requires the use of solvents such as ethanol or water to dissolve the reactants. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-efficiency reactors. The process is optimized to maximize yield and purity while minimizing waste. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Detajmium bitartrate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of detajmium, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Detajmium bitartrate hydrate has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of detajmium bitartrate hydrate revolves around its interaction with cellular receptors. These receptors are typically proteins located on the surface of cells that respond to specific molecules. Detajmium binds to these receptors in a highly specific manner, initiating a cascade of intracellular events. This binding triggers a conformational change in the receptor, activating various signaling pathways within the cell .

One of the significant pathways influenced by this compound is the cyclic AMP (cAMP) pathway. The activation of this pathway leads to the production of cAMP, a secondary messenger that plays a crucial role in transmitting signals from the cell surface to its interior. cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, altering their activity and thereby modulating cellular functions .

Comparison with Similar Compounds

Detajmium bitartrate hydrate is unique in its structure and properties. Similar compounds include other indole alkaloids and bitartrate salts. Some of these compounds are:

This compound stands out due to its specific interaction with cellular receptors and its ability to modulate multiple signaling pathways, making it a valuable compound in scientific research and therapeutic applications .

Properties

CAS No.

53862-81-0

Molecular Formula

C31H49N3O10

Molecular Weight

623.7 g/mol

IUPAC Name

(1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/C27H42N3O3.C4H6O6.H2O/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10;/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/q+1;;/p-1/t16?,17-,18?,21-,22-,23+,24-,25+,26+,27+,30-;1-,2-;/m01./s1

InChI Key

DOHVHMBOUQUKBP-KKDVJSCKSA-M

Isomeric SMILES

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC(CN(CC)CC)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O.O

Origin of Product

United States

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